5-(aminomethyl)-N-ethylpyridine-2-sulfonamide
CAS No.:
Cat. No.: VC18258475
Molecular Formula: C8H13N3O2S
Molecular Weight: 215.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13N3O2S |
|---|---|
| Molecular Weight | 215.28 g/mol |
| IUPAC Name | 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide |
| Standard InChI | InChI=1S/C8H13N3O2S/c1-2-11-14(12,13)8-4-3-7(5-9)6-10-8/h3-4,6,11H,2,5,9H2,1H3 |
| Standard InChI Key | RLGJSBKPUYXEFE-UHFFFAOYSA-N |
| Canonical SMILES | CCNS(=O)(=O)C1=NC=C(C=C1)CN |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N-ethyl-5-(aminomethyl)pyridine-2-sulfonamide, reflecting its ethyl-substituted sulfonamide group and the aminomethyl functional group on the pyridine ring . Its molecular formula, , was confirmed through high-resolution mass spectrometry (HRMS) and computational analysis . The compound’s structure distinguishes it from related derivatives such as 5-(hydroxymethyl)-N-ethylpyridine-2-sulfonamide, which replaces the aminomethyl group with a hydroxymethyl substituent .
Structural Depiction and Bonding
The 2D structure (Figure 1) features a pyridine core with a sulfonamide group (-SONH-) at the 2-position and an aminomethyl (-CHNH) group at the 5-position. The ethyl group attached to the sulfonamide nitrogen introduces steric and electronic effects that influence reactivity. The SMILES notation, O=S(C1=NC=C(CN)C=C1)(NCC)=O, encodes this connectivity . Comparative analysis with the hydroxymethyl analog (SMILES: CCNS(=O)(=O)C1=NC=C(C=C1)CO) highlights the impact of substituting oxygen with nitrogen in the methyl side chain .
Table 1: Structural Comparison with Related Sulfonamides
| Compound | Substituent (Position) | Molecular Formula | SMILES |
|---|---|---|---|
| 5-(Aminomethyl)-N-ethylpyridine-2-sulfonamide | -CHNH (5) | O=S(C1=NC=C(CN)C=C1)(NCC)=O | |
| 5-(Hydroxymethyl)-N-ethylpyridine-2-sulfonamide | -CHOH (5) | CCNS(=O)(=O)C1=NC=C(C=C1)CO |
Synthesis and Manufacturing
Purification and Yield
Purification typically involves column chromatography or recrystallization. The hydroxymethyl analog reports a purity of 98%, suggesting similar methods could achieve high yields for the aminomethyl derivative . Challenges may arise from the aminomethyl group’s reactivity, necessitating protective strategies during synthesis.
Physicochemical Properties
Molecular Weight and Solubility
With a molecular weight of 215.27 g/mol, the compound is moderately sized, favoring solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The calculated LogP value of -0.1615 indicates slight hydrophilicity, consistent with the presence of sulfonamide and aminomethyl groups .
Topological Polar Surface Area (TPSA)
The TPSA of 85.08 Ų, derived from computational analysis, suggests high polarity due to multiple hydrogen-bonding sites (sulfonamide oxygen, amine nitrogen) . This property may influence membrane permeability and bioavailability in drug design contexts.
Table 2: Key Physicochemical Parameters
| Parameter | Value | Method/Source |
|---|---|---|
| Molecular Weight | 215.27 g/mol | HRMS |
| LogP | -0.1615 | Computational |
| TPSA | 85.08 Ų | Computational |
| Rotatable Bonds | 4 | PubChem |
Spectroscopic Data and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Although specific NMR data for 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide are unavailable, related compounds offer predictive insights. For instance, the NMR spectrum of N-ethyl-5-(hydroxymethyl)pyridine-2-sulfonamide shows signals for the ethyl group (δ 1.1 ppm, triplet), hydroxymethyl protons (δ 4.5 ppm), and aromatic pyridine protons (δ 7.5–8.5 ppm) . The aminomethyl group in the target compound would likely exhibit resonances near δ 3.3 ppm (CHNH) and δ 1.5 ppm (NH) .
Infrared (IR) Spectroscopy
The IR spectrum is expected to feature stretches for sulfonamide S=O (1130–1370 cm), amine N-H (3300–3500 cm), and aromatic C=C (1450–1600 cm). These align with data from N-ethyl-1-[(ethylcarbamoyl)(5-nitrobenzothiazol-3-yl)amino]methanesulfonamide, which shows S=O stretches at 1351 cm .
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